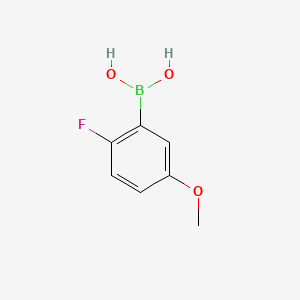

2-Fluoro-5-methoxyphenylboronic acid

描述

Significance of Boronic Acids in Organic Synthesis and Beyond

Boronic acids, and their aryl derivatives in particular, are most renowned for their role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. scbt.com This powerful carbon-carbon bond-forming reaction has revolutionized the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials. nbinno.com Beyond this, arylboronic acids are key participants in a range of other transformations, including C-N and C-O bond formation, and have found applications as sensors and in materials science. nbinno.com Their low toxicity and the fact that their byproduct, boric acid, is environmentally benign further enhance their appeal in sustainable chemical synthesis.

Distinctive Characteristics of Arylboronic Acid Derivatives

Arylboronic acids are organoboron compounds featuring a boronic acid functional group (-B(OH)₂) attached to an aromatic ring. This structure imparts a unique set of properties. They are generally stable, crystalline solids that are often amenable to purification by recrystallization. The boronic acid moiety is a Lewis acid, which allows for reversible interactions with diols, a property exploited in sensing and purification. The reactivity of arylboronic acids can be finely tuned by the electronic nature of the substituents on the aromatic ring, influencing their performance in cross-coupling reactions.

Positioning of 2-Fluoro-5-methoxyphenylboronic Acid within the Broader Boronic Acid Landscape

Within the vast family of arylboronic acids, this compound stands out as a particularly useful and versatile building block. Its structure incorporates both an electron-withdrawing fluorine atom and an electron-donating methoxy (B1213986) group, which modulate the electronic properties of the aromatic ring and influence its reactivity in predictable ways. This substitution pattern makes it a valuable reagent for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science, where precise control over molecular architecture is paramount. nbinno.com

属性

IUPAC Name |

(2-fluoro-5-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO3/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPTZOWYBCLEBOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400047 | |

| Record name | 2-Fluoro-5-methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406482-19-7 | |

| Record name | 2-Fluoro-5-methoxyphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=406482-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-methoxybenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Fluoro 5 Methoxyphenylboronic Acid

Conventional Synthetic Approaches to Arylboronic Acids

The preparation of arylboronic acids is a cornerstone of modern organic synthesis, primarily due to their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. nbinno.comnih.gov Three principal strategies have been developed for the formation of the crucial carbon-boron bond.

Lithiation-Boronylation Strategies

One of the most traditional and widely used methods for synthesizing arylboronic acids is the reaction of an organometallic species, typically an aryllithium, with a boron electrophile. nih.gov This process, known as lithiation-borylation, involves two main steps. First, an aryl halide (e.g., an aryl bromide) undergoes a halogen-lithium exchange with an organolithium reagent, such as n-butyllithium, at very low temperatures (commonly -78 °C) to generate a highly reactive aryllithium intermediate. Second, this intermediate is "quenched" by adding a trialkyl borate (B1201080), like trimethyl borate or triisopropyl borate. The resulting boronate ester is then hydrolyzed under acidic conditions to yield the final arylboronic acid. nih.govnih.gov

While effective, this method has limitations, including the need for cryogenic temperatures to control the reactivity of the organolithium species and a low tolerance for certain functional groups on the aromatic ring that can react with the strongly basic and nucleophilic lithium reagent. nih.gov

Transition Metal-Catalyzed Borylation of Aryl Halides

In recent decades, transition metal-catalyzed methods have emerged as a powerful and versatile alternative to classical lithiation strategies. nih.gov The most prominent of these is the Miyaura borylation, which involves the cross-coupling of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst. organic-chemistry.org

The efficacy of this reaction is highly dependent on the choice of catalyst, ligand, and base. Palladium complexes, often combined with specialized phosphine (B1218219) ligands (e.g., RuPhos, XPhos), are commonly employed to facilitate the catalytic cycle. nih.gov The reaction generally exhibits broad functional group tolerance and proceeds under milder conditions than lithiation-borylation. Nickel and copper catalysts have also been developed, offering alternative reactivity and cost profiles. A key advantage is the direct conversion of aryl halides to arylboronic esters, which can often be used directly in subsequent reactions or easily hydrolyzed to the corresponding boronic acids. nih.gov

| Catalyst System | Boron Source | Base | Solvent | Typical Substrate | Reference |

|---|---|---|---|---|---|

| Pd(dppf)Cl₂ | Bis(pinacolato)diboron | KOAc (Potassium Acetate) | Dioxane | Aryl Bromides/Iodides | nih.gov |

| Pd(OAc)₂ / SPhos | Bis(pinacolato)diboron | K₃PO₄ (Potassium Phosphate) | Toluene/Water | Aryl Chlorides | organic-chemistry.org |

| NiCl₂(dppp) | Bis(pinacolato)diboron | KOAc (Potassium Acetate) | DMSO | Aryl Chlorides | nih.gov |

| CuCl / Xantphos | Bis(pinacolato)diboron | KOtBu (Potassium tert-butoxide) | Toluene | Aryl Iodides | nih.gov |

Hydroboration Reactions

Hydroboration involves the addition of a boron-hydrogen bond across a double or triple bond. While it is a fundamental method for creating carbon-boron bonds, its direct application to the synthesis of arylboronic acids from simple arenes is not a standard approach. This reaction is primarily used for the functionalization of alkenes and alkynes. The resulting alkyl- or alkenylboranes can then be used in a variety of subsequent transformations. For arylboronic acids, the more direct routes of lithiation-borylation and transition-metal catalysis are overwhelmingly preferred.

Specific Synthetic Routes for 2-Fluoro-5-methoxyphenylboronic Acid

The synthesis of this compound (CAS 406482-19-7) can be efficiently achieved using the lithiation-borylation strategy. tcichemicals.com The starting material is typically 1-bromo-2-fluoro-5-methoxybenzene or 4-fluoroanisole, which can undergo directed ortho-metalation. The fluorine and methoxy (B1213986) groups direct the lithiation to the C2 position, which is then quenched with a borate ester.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions. Key parameters include the choice of lithiating agent, solvent, temperature, and quench conditions. For lithiation-borylation reactions, suppressing side reactions like protonation or butylation is critical. nih.gov

Studies on analogous systems show that factors such as the solvent and the precise control of temperature significantly impact the outcome. For instance, using a mixed solvent system or adjusting the temperature during the addition of the borate ester can enhance selectivity and yield. acs.org The choice of base and the duration of the reaction are also critical variables that must be fine-tuned.

| Entry | Lithiation Conditions (Reagent, Temp) | Solvent | Quench Reagent | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | n-BuLi, -78 °C | THF | B(OMe)₃ | 65 | Standard conditions, moderate yield. |

| 2 | s-BuLi, -78 °C | THF | B(OMe)₃ | 72 | Slight improvement with a more hindered base. |

| 3 | n-BuLi, -78 °C | THF/Hexane | B(OiPr)₃ | 85 | Improved yield with different borate ester and solvent mixture. |

| 4 | n-BuLi, -90 °C | THF/Hexane | B(OiPr)₃ | 91 | Lowering temperature further improves selectivity and yield. |

Development of Continuous Flow Chemistry Approaches for Large-Scale Synthesis

While batch processing is suitable for lab-scale synthesis, it presents challenges for large-scale production, particularly when using highly reactive and thermally unstable organolithium intermediates. Continuous flow chemistry has emerged as a superior technology for such transformations, offering enhanced safety, better temperature control, and improved scalability. organic-chemistry.orgresearchgate.net

In a typical flow setup for the synthesis of arylboronic acids, streams of the aryl halide and the organolithium reagent are mixed in a microreactor at a precisely controlled cryogenic temperature. nih.govorganic-chemistry.org The resulting aryllithium stream is then immediately mixed with a stream of the borate ester in a second reactor to form the boronate ester. rsc.org This process minimizes the residence time of the unstable aryllithium intermediate, significantly reducing side reactions and improving yield and purity. organic-chemistry.org The rapid and efficient mixing in flow reactors also prevents issues like clogging that can occur in batch processes. magritek.com This technology enables the synthesis of boronic acids on a multigram scale with reaction times of seconds, making it a highly efficient method for industrial production. organic-chemistry.org

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | Hours | Seconds to Minutes organic-chemistry.org |

| Temperature Control | Difficult to maintain homogeneity | Precise and rapid organic-chemistry.org |

| Safety | Risk of thermal runaway with unstable intermediates | Inherently safer due to small reactor volume researchgate.net |

| Scalability | Challenging, requires process redevelopment | Straightforward by extending operation time organic-chemistry.org |

| Typical Throughput | Grams/batch | Grams/hour organic-chemistry.org |

Purification and Characterization Techniques in Synthetic Preparation

Following the synthesis of this compound, a crucial step is the purification of the crude product to remove unreacted starting materials, by-products, and other impurities. The purity of the boronic acid is paramount for its successful application in subsequent reactions, such as Suzuki-Miyaura cross-coupling. The final step in the synthetic process is the rigorous characterization of the purified compound to confirm its identity and assess its purity.

Common impurities in the synthesis of arylboronic acids can include starting materials, homo-coupled byproducts, and boronic acid anhydrides (boroxines), which are cyclic trimers formed by dehydration. The purification and characterization process is therefore designed to isolate the desired boronic acid from these potential contaminants.

Purification Techniques

Several techniques are employed for the purification of arylboronic acids, with the choice of method depending on the nature of the impurities and the scale of the reaction.

Recrystallization: This is a widely used method for purifying solid compounds. The crude this compound is dissolved in a hot solvent or a solvent mixture in which it has good solubility at elevated temperatures and poor solubility at lower temperatures. Upon cooling, the purified boronic acid crystallizes out of the solution, leaving the impurities dissolved. The selection of an appropriate solvent system is critical for effective purification.

Acid-Base Extraction: This technique leverages the acidic nature of the boronic acid functional group. The crude product is dissolved in an organic solvent and washed with an aqueous basic solution. The boronic acid is deprotonated to form a water-soluble boronate salt, which partitions into the aqueous phase, leaving non-acidic organic impurities in the organic layer. The aqueous layer is then separated and acidified to precipitate the purified boronic acid, which can be collected by filtration.

Column Chromatography: Chromatographic purification is a powerful technique for separating compounds based on their differential adsorption onto a stationary phase. For this compound, silica (B1680970) gel is a commonly used stationary phase. A solution of the crude product is loaded onto the column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. The components of the mixture travel through the column at different rates, allowing for the collection of fractions containing the purified product.

Characterization Methods

Once purified, this compound is characterized using various analytical techniques to confirm its structure and purity.

Melting Point Analysis: The melting point of a pure crystalline solid is a sharp, well-defined temperature range. The melting point of this compound has been reported to be in the range of 194-196 °C. A broad or depressed melting point range can indicate the presence of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons.

¹³C NMR (Carbon-13 NMR): This provides information about the different types of carbon atoms in the molecule.

¹⁹F NMR (Fluorine-19 NMR): This is particularly useful for fluorine-containing compounds like this compound, providing information about the chemical environment of the fluorine atom.

¹¹B NMR (Boron-11 NMR): This technique can be used to characterize the boron center of the boronic acid.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound by measuring the mass-to-charge ratio of its ions. This technique can also provide information about the molecular formula and structural fragments of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would show characteristic absorption bands for the O-H stretch of the boronic acid, the C-F stretch, the C-O stretch of the methoxy group, and the B-O stretch.

The combination of these purification and characterization techniques is essential to ensure that the synthetically prepared this compound is of high purity and has the correct chemical structure, making it suitable for its intended applications in organic synthesis.

The Role of 2 Fluoro 5 Methoxyphenylboronic Acid in Organic Synthesis

Cross-Coupling Reactions: A Gateway to Molecular Complexity

Cross-coupling reactions are fundamental to modern organic synthesis, and this compound is a key player in this arena.

The Suzuki-Miyaura coupling is the hallmark reaction of arylboronic acids. It involves the palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. scbt.com this compound is an excellent substrate for this reaction, readily coupling with a wide variety of aryl and heteroaryl halides to generate complex biaryl structures. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The fluorine and methoxy (B1213986) substituents on the boronic acid can influence the reaction kinetics and yields, and their presence is often desirable in the final product for modulating its biological or material properties.

The Chan-Lam coupling provides a powerful method for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. This copper-catalyzed reaction couples an arylboronic acid with an amine or an alcohol. wikipedia.org this compound can be effectively employed in Chan-Lam couplings to synthesize N-aryl and O-aryl compounds. lookchem.com This reaction is particularly valuable as it can be performed under mild conditions, often in the presence of air, making it a more practical alternative to other methods for C-N and C-O bond formation. For instance, it has been used in the N-arylation of imidazoles and other N-heterocycles. nih.govresearchgate.net

The Buchwald-Hartwig amination is another cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of C-N bonds via a palladium-catalyzed cross-coupling of amines with aryl halides or triflates. wikipedia.org While this reaction does not directly consume the boronic acid, the arylamine products are often precursors to, or are used in conjunction with, compounds synthesized using arylboronic acids. The development of this reaction has provided a powerful tool for the synthesis of a wide range of arylamines, which are important intermediates in the pharmaceutical and materials science industries. nih.gov

Beyond the Suzuki-Miyaura and Chan-Lam reactions, this compound can also participate in other types of cross-coupling reactions, further highlighting its versatility.

Heck Reaction: While the classic Heck reaction involves the coupling of an unsaturated halide with an alkene, oxidative Heck reactions have been developed that utilize arylboronic acids as the arylating agent. organic-chemistry.orgacs.org In these reactions, a palladium catalyst facilitates the coupling of the arylboronic acid with an alkene to form a substituted alkene. amazonaws.com

Sonogashira Coupling: The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org While arylboronic acids are not the direct coupling partners in the traditional Sonogashira reaction, recent advancements have explored their use in related transformations. nih.govsoton.ac.ukresearchgate.net

Non-Coupling Applications of this compound

While its role in cross-coupling reactions is preeminent, the utility of this compound is not limited to these transformations. The Lewis acidic nature of the boronic acid moiety allows it to act as a catalyst or co-catalyst in a variety of other organic reactions. For example, arylboronic acids can catalyze condensation reactions and other transformations. Additionally, the unique electronic and steric properties of this compound can be harnessed in the design of novel organocatalysts and reagents.

Applications of 2 Fluoro 5 Methoxyphenylboronic Acid in Medicinal Chemistry

Role as a Versatile Building Block in Pharmaceutical Development

2-Fluoro-5-methoxyphenylboronic acid is a key building block in organic synthesis, particularly valued in the construction of complex organic molecules for pharmaceutical development. nbinno.comchemimpex.com Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. nbinno.comsigmaaldrich.comnih.gov This reaction enables the efficient synthesis of biaryl compounds, which are crucial structural motifs in many active pharmaceutical ingredients (APIs). nbinno.comchemimpex.com

The presence of the fluorine atom and the methoxy (B1213986) group on the phenyl ring modifies the electronic properties of the boronic acid, influencing its reactivity and selectivity in these coupling reactions. chemimpex.com This allows chemists to fine-tune the synthesis of complex molecular architectures, facilitating the creation of novel compounds with potential therapeutic value. nbinno.comchemimpex.com The compound's ability to participate in these robust and predictable reactions makes it an indispensable tool for medicinal chemists in the early stages of drug discovery and process development for manufacturing. nbinno.com

Table 1: Key Synthetic Reactions Involving this compound

| Reaction Type | Description | Importance in Pharma |

| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction between a boronic acid and an organohalide. | Widely used for the formation of C-C bonds, essential for synthesizing a vast range of pharmaceutical compounds. nih.gov |

| Friedel-Crafts Alkylation | An organic reaction that involves the alkylation of an aromatic ring. | A fundamental reaction for adding alkyl groups to aromatic systems, often a key step in drug synthesis. sigmaaldrich.com |

| Cross-Coupling with Halides | General cross-coupling reactions with various aryl or carbazolyl halides. | Enables the creation of diverse and complex molecular structures for new drug candidates. sigmaaldrich.com |

Design and Synthesis of Targeted Therapies, Particularly in Oncology

Phenylboronic acid (PBA) and its derivatives are increasingly recognized for their potential in targeted cancer therapy. nih.govnih.gov This is largely due to their unique ability to selectively and reversibly bind with sialic acids, which are often overexpressed on the surface of cancer cells. nih.govnih.govrsc.org this compound, as a PBA derivative, is a valuable component in the design of such targeted agents.

The incorporation of a fluorine atom can be a strategic modification to enhance the therapeutic properties of phenylboronic acid-based drugs. nih.gov Functionalizing PBA derivatives with electron-withdrawing groups can improve their binding affinity and selectivity for the diol groups present in sialic acids, ensuring better targeting of cancer cells while minimizing off-target effects. nih.gov This enhanced targeting is crucial for increasing the efficacy of cancer therapies and reducing systemic toxicity. nih.gov Nanoparticles decorated with PBA have been shown to efficiently deliver therapeutic payloads to cancer cells by targeting these surface glycans. rsc.org

Bioconjugation Processes for Improved Therapeutic Agent Delivery

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a vital strategy for improving the delivery and efficacy of therapeutic agents. nih.govrsc.org Boronic acids, including this compound, are valuable reagents in this field due to their ability to form reversible covalent bonds with diols, which are present in many biomolecules like carbohydrates and glycoproteins. rsc.orgrsc.org

This reversible covalent interaction is particularly useful for creating stimuli-responsive drug delivery systems. rsc.orgacs.org For instance, a drug can be conjugated to a carrier molecule via a boronate ester bond. This bond can remain stable in the general physiological environment but may be designed to cleave under the specific conditions of a target site, such as the acidic microenvironment of a tumor, releasing the drug where it is most needed. acs.orgacs.org This targeted release mechanism enhances the therapeutic index of the drug by maximizing its concentration at the site of action and minimizing exposure to healthy tissues. The unique coordination profile and favorable physicochemical properties of boronic acids make them excellent tools for constructing these sophisticated bioconjugates for applications in selective drug delivery and live-cell imaging. rsc.org

Investigation as Potential Anticancer, Antibacterial, and Antiviral Agents

Boronic acid derivatives are a versatile class of compounds that have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, antibacterial, and antifungal agents. researchgate.net Their biological activity often stems from their ability to form reversible covalent bonds with nucleophilic residues in the active sites of enzymes. researchgate.net

In the context of antibacterial research, a related compound, 5-Fluoro-2-methoxyphenylboronic acid, has been identified as a bacterial mutagen. lookchem.com This property is utilized in research and development to study bacterial mutations, which is essential for understanding the mechanisms of antibiotic resistance and for developing new antimicrobial agents. lookchem.com While direct evidence for the antiviral activity of this compound is not extensively detailed, the broad biological activities of boronic acids suggest this as a potential area for future investigation.

Development of Boronic Acid-Containing Chalcones as Anticancer Agents

Chalcones are a class of natural and synthetic compounds known to possess potent anticancer activity. nih.govbohrium.com Researchers have explored the synthesis of boronic acid-containing chalcones to potentially enhance this activity and improve physicochemical properties like solubility. mdpi.com The incorporation of a boronic acid moiety is a strategic approach, as boron-containing compounds have gained significant attention in medicinal chemistry, with several approved for clinical use. mdpi.com

One study evaluated a series of boronic chalcones for their anticancer activity. nih.gov A specific derivative, 3,5-bis-(4-boronic acid-benzylidene)-1-methyl-piperidin-4-one (AM114), demonstrated potent growth inhibitory activity and was found to induce apoptosis in cancer cells. nih.govbohrium.com The mechanism of action was linked to the inhibition of the chymotrypsin-like activity of the 20S proteasome, a key target in cancer therapy. nih.govbohrium.com Another study on novel boronic chalcones found that one compound exhibited cytotoxicity against Squamous Cell Carcinoma cells and also reduced levels of pro-inflammatory cytokines, indicating a dual anticancer and anti-inflammatory action. mdpi.comresearchgate.net These findings highlight the potential of combining the chalcone (B49325) scaffold with the boronic acid functional group to create novel and effective anticancer agents. mdpi.comacs.org

Role of Boronic Acids in Reversible Covalent Binding with Biological Receptors

A defining feature of boronic acids in medicinal chemistry is their ability to act as reversible covalent inhibitors. tandfonline.comacs.org They can form reversible yet stable covalent bonds with nucleophilic amino acid residues, such as serine and threonine, which are often found in the active sites of enzymes. researchgate.nettandfonline.comnih.gov This unique binding mechanism combines the high potency and long duration of action typical of covalent inhibitors with the reduced risk of off-target toxicity associated with reversible binders. nih.gov

This mode of action is exemplified by the proteasome inhibitor bortezomib, a boronic acid-containing drug that was the first of its class to be approved for cancer treatment. researchgate.netacs.org Boronic acids can also interact with diol-containing molecules, such as carbohydrates on cell surfaces, which is a key mechanism for the targeted delivery of therapies to cancer cells. nih.gov The ability to form these reversible covalent interactions with biological receptors is a fundamental reason for the extensive exploration of boronic acids in drug design. nih.govontosight.ai

Table 2: Examples of Boronic Acid-Based Reversible Covalent Inhibitors

| Inhibitor | Target | Therapeutic Area |

| Bortezomib | 26S Proteasome | Oncology (Multiple Myeloma) researchgate.netacs.org |

| Ixazomib | 20S Proteasome (β5 subunit) | Oncology (Multiple Myeloma) tandfonline.com |

| Vaborbactam | β-lactamase | Infectious Diseases (Bacterial Infections) tandfonline.com |

Exploration in Drug Design and Development of Novel Pharmaceutical Compounds

This compound is a valuable tool in the overarching process of drug design and development. nbinno.com Its role as a versatile synthetic intermediate allows for the creation of libraries of complex molecules, which can then be screened for biological activity. nbinno.comchemimpex.com The ability to efficiently generate structural analogs is a critical component of structure-activity relationship (SAR) studies, which aim to optimize the potency and selectivity of lead compounds.

The presence of fluorine in the molecule is particularly significant, as the incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance a drug's metabolic stability, binding affinity, and bioavailability. Phenylboronic acid-based materials, in general, are explored for various applications in tumor therapy, including chemotherapy and gene therapy, due to their low cytotoxicity and ease of modification. acs.orgrsc.org The unique properties of this compound, therefore, position it as a highly useful building block for the rational design of the next generation of pharmaceutical compounds. nbinno.comchemimpex.com

Applications of 2 Fluoro 5 Methoxyphenylboronic Acid in Materials Science and Sensor Technology

Development of Advanced Materials with Tuned Properties

The precise molecular architecture offered by 2-fluoro-5-methoxyphenylboronic acid is instrumental in the creation of advanced materials with tailored electronic and photophysical properties. Its primary role is as a key reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which efficiently forms carbon-carbon bonds. nbinno.com This capability allows for its incorporation into larger, conjugated systems designed for specific functions.

Research findings indicate its utility in the following areas:

Organic Light-Emitting Diodes (OLEDs): This boronic acid derivative is used in the synthesis of organic molecules that form the emissive layers of OLEDs. The fluorine and methoxy (B1213986) substituents on the phenyl ring allow for fine-tuning of the frontier molecular orbital energy levels (HOMO/LUMO) of the resulting material. This tuning is critical for controlling the emission color, improving quantum efficiency, and enhancing the operational stability of the device.

Molecular Switches: The compound is a reactant in the synthesis of complex aromatic structures like 9,10-diarylanthracenes. These molecules can be designed to function as molecular switches, changing their physical properties (such as fluorescence) in response to external stimuli like light or chemical analytes. The electronic nature of the 2-fluoro-5-methoxyphenyl group influences the switching behavior and stability of these advanced materials.

| Advanced Material | Synthetic Method | Role of this compound | Tuned Property |

|---|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Suzuki-Miyaura Coupling | Building block for emissive layer materials | Emission color, quantum efficiency, stability |

| Molecular Switches | Suzuki-Miyaura Coupling | Component of photosensitive aromatic systems | Switching behavior and fluorescence response |

Application in Chemical Sensor Development for Biomolecule Detection

Boronic acids are well-established as recognition elements in chemical sensors due to their ability to reversibly bind with certain anions and cis-1,2- or 1,3-diols, a structural motif present in many biomolecules, including saccharides (sugars) and glycoproteins. rsc.orgnih.gov The interaction is based on the Lewis acidic nature of the boron atom.

The utility of this compound in this field stems from several key features:

Enhanced Lewis Acidity: The presence of an electron-withdrawing fluorine atom on the phenyl ring increases the Lewis acidity of the boron center. This enhancement is crucial for effective binding of analytes, particularly at the physiological pH of 7.4. mdpi.com

Fluorescence Sensing: When incorporated into a fluorophore, the boronic acid group can modulate the fluorescence properties of the molecule through mechanisms like Photo-induced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). nih.govnih.gov Upon binding to a target biomolecule (e.g., glucose), the hybridization of the boron atom changes, altering the electronic properties and leading to a detectable change in fluorescence intensity or wavelength. researchgate.net

Selective Detection: Boronic acid-based sensors exhibit good selectivity for diol-containing molecules over other common anions. xmu.edu.cn This makes them suitable for developing sensors for specific sugars in complex biological fluids. Probes based on the boronic acid group have been shown to be selective for fluoride (B91410) as well. nih.gov

By integrating this compound into sensing platforms, it is possible to develop highly sensitive and selective fluorescent probes for the detection of biologically important molecules. nih.gov

| Sensor Type | Target Analyte | Sensing Mechanism | Advantage of 2-Fluoro-5-methoxy Substitution |

|---|---|---|---|

| Fluorescent Probe | Biomolecules (e.g., Glucose, Glycoproteins) | Modulation of PET or ICT upon diol binding | Enhances Lewis acidity for binding at physiological pH |

| Fluorescent Probe | Fluoride Ions | Formation of a trifluoroboronate anion, altering ICT | Tunes electronic properties for a distinct signal change |

Surface Modification and Creation of Responsive Polymers

"Smart" or "responsive" polymers are materials that undergo significant changes in their physical or chemical properties in response to small changes in their external environment, such as pH, temperature, or the presence of a specific analyte. Phenylboronic acid moieties are frequently incorporated into polymer structures to impart responsiveness to pH and glucose. rsc.orgacs.org

The incorporation of this compound into polymer chains allows for the creation of sophisticated responsive systems:

pH-Responsive Polymers: The boronic acid group exists in equilibrium between a neutral, trigonal planar form and a negatively charged, tetrahedral boronate form. This equilibrium is pH-dependent. Integrating this moiety into a polymer allows the polymer's properties (e.g., solubility, swelling) to be controlled by pH. The specific pKa of this compound, influenced by its substituents, dictates the exact pH range over which this transition occurs. rsc.org

Glucose-Responsive Polymers: In the presence of glucose, the boronic acid can form a stable cyclic ester, shifting the equilibrium towards the anionic boronate form. This binding event can trigger a macroscopic change in the polymer. For example, a hydrogel functionalized with this boronic acid can swell or shrink in response to changes in glucose concentration, a principle used in developing systems for insulin (B600854) delivery. acs.org

Surface Modification: Polymers containing this functional group can be grafted onto surfaces to alter their properties. Such modified surfaces can be designed to selectively capture or release biomolecules based on changes in pH or the presence of sugars, finding applications in bioseparations and cell culture engineering.

The unique electronic signature of the 2-fluoro-5-methoxyphenyl group provides a tool to fine-tune the pKa and binding affinities of the resulting polymer, allowing for the design of materials that respond precisely under specific physiological conditions.

| Responsive System | Stimulus | Resulting Change | Application Area |

|---|---|---|---|

| Functionalized Hydrogels | pH, Glucose | Swelling / Shrinking | Drug Delivery (e.g., Insulin) |

| Responsive Polymer Nanoparticles | pH | Drug Release, Change in Fluorescence | Intracellular Imaging, Theranostics |

| Modified Surfaces | pH, Diols | Selective binding/release of biomolecules | Bioseparations, Biosensors |

Fluorescence Spectroscopy for Binding Interaction Analysis

Fluorescence spectroscopy serves as a powerful tool to investigate the non-covalent interactions between this compound and various analytes. The intrinsic fluorescence of the molecule is highly sensitive to its local chemical environment, allowing for the detailed study of binding events and the mechanisms that govern them.

Binding Interactions with Sugars and Related Polyhydroxy Compounds

The interaction of this compound with sugars such as dextrose, arabinose, xylose, sucrose, and lactose (B1674315) has been investigated in an aqueous medium at a physiological pH of 7.4 using fluorescence spectroscopy. cdnsciencepub.com The binding of a sugar molecule, which contains diol functionalities, to the boronic acid group leads to the formation of a cyclic boronate ester. This binding event is accompanied by a noticeable reduction in the fluorescence intensity of the compound. cdnsciencepub.com

The decrease in fluorescence upon sugar binding indicates an effective interaction and the formation of the boronate ester. cdnsciencepub.com The extent of this intensity change varies depending on the specific sugar, reflecting differences in binding affinity. Research has shown that the structural form of the sugar, particularly the furanose form, is more favored for binding. cdnsciencepub.com The binding constants have been estimated to be greater for monosaccharides like arabinose and xylose compared to the disaccharides tested. cdnsciencepub.com

The observed decrease in fluorescence intensity upon the addition of various sugars is detailed in the table below.

| Sugar | Type | Max. Fluorescence Decrease (%) | Favored Binding Form |

|---|---|---|---|

| Dextrose | Monosaccharide | 29 | Furanose |

| Arabinose | Monosaccharide | 19 | Furanose |

| Xylose | Monosaccharide | 28 | Furanose |

| Sucrose | Disaccharide | 19 | Furanose |

| Lactose | Disaccharide | 22 | Furanose |

This interactive table is based on data reported in research on the binding interactions of 2-methoxy-5-fluoro phenyl boronic acid. cdnsciencepub.com

Analysis of Fluorescence Quenching Mechanisms

The reduction in fluorescence intensity observed when this compound binds to sugars is a phenomenon known as fluorescence quenching. cdnsciencepub.comresearchgate.net This process involves a decrease in the quantum yield of fluorescence from a fluorophore due to its interaction with another molecule, the quencher. edinst.com Quenching mechanisms can be broadly categorized as either dynamic (collisional) or static. edinst.comdaneshyari.com

Dynamic quenching occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation. edinst.com Static quenching involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. edinst.com In the case of boronic acids, the binding of sugars and the subsequent formation of a boronate ester can lead to quenching. cdnsciencepub.com One proposed reason for the decrease in intensity is the breaking of a potential intramolecular hydrogen bond between the methoxy group's oxygen and a hydrogen atom of the boronic acid moiety upon ester formation. cdnsciencepub.com The free boronic acid, stabilized by this hydrogen bond, exhibits higher fluorescence intensity. cdnsciencepub.com

The Stern-Volmer equation is commonly used to analyze fluorescence quenching data. researchgate.netdaneshyari.com By plotting the ratio of fluorescence intensities in the absence (I₀) and presence (I) of the quencher against the quencher concentration, a Stern-Volmer plot is generated. The nature of this plot (e.g., linear or curved) can help elucidate the underlying quenching mechanism. researchgate.netdaneshyari.com For some boronic acid derivatives, a positive deviation from linearity in the Stern-Volmer plot has been observed, suggesting that a static quenching mechanism is primarily active. daneshyari.comcdnsciencepub.com Other potential quenching mechanisms for boronic acid-based sensors include photoinduced electron transfer (PET), where the binding event alters the electronic properties of the system and inhibits the PET process, leading to a change in fluorescence. nd.edu

Quantum Chemical Computations and Molecular Docking Studies

To complement experimental findings, quantum chemical computations and molecular docking studies provide invaluable insights into the molecular and electronic structure, photophysical properties, and binding energetics of this compound.

Exploration of Photophysical Properties

Computational methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are employed to investigate the photophysical properties of boronic acid derivatives. researchgate.net These studies help in understanding the nature of electronic transitions, such as π → π* transitions, and how they are influenced by factors like solvent polarity. researchgate.net For analogous compounds like 2-Methoxyphenylboronic acid (2MEPBA), computational studies have been used to calculate the dipole moments in both the ground and excited states. researchgate.net An increase in wavelength with rising solvent polarity often indicates intermolecular charge transfer interactions. researchgate.net Such computational analyses are crucial for interpreting experimental spectroscopic data and for the rational design of new molecular probes with tailored photophysical responses. researchgate.net

Investigation of Electronic Properties and Molecular Reactivity

DFT calculations are a powerful tool for exploring the electronic structure and chemical reactivity of molecules. nih.govresearchgate.net Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides key information about the kinetic stability and reactivity of a compound. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity. researchgate.net

For this compound, the fluorine atom acts as an electron-withdrawing group, while the methoxy group is electron-donating. This substitution pattern modulates the electron distribution and reactivity of the molecule. nih.gov Computational methods can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net Furthermore, quantum chemical parameters that describe a molecule's chemical behavior, such as hardness (η), softness (S), electronegativity (χ), and electrophilicity (ω), can be calculated to provide a quantitative measure of reactivity.

A summary of typical electronic properties investigated for analogous boronic acid derivatives using DFT is shown below.

| Computational Method | Property Investigated | Significance |

| DFT/TD-DFT | Ground and Excited State Geometries | Predicts molecular structure and changes upon excitation. |

| FMO Analysis | HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. researchgate.net |

| MEP Mapping | Electrostatic Potential | Identifies reactive sites for electrophilic/nucleophilic attack. researchgate.net |

| NBO Analysis | Charge Delocalization, Stabilization Energy | Reveals intramolecular interactions and stability. researchgate.net |

Computational Modeling of Binding Affinities

Molecular docking and other computational modeling techniques are used to predict and analyze the binding modes and affinities between a ligand (e.g., a sugar) and a receptor (e.g., this compound). nih.gov These methods allow for the systematic investigation of various possible binding orientations. nih.gov For instance, in the binding of D-fructose to a phenylboronic acid receptor, computational models can assess the relative energies of numerous bidentate (two-point attachment) and tridentate (three-point attachment) binding modes. nih.gov

By performing geometry optimizations in both the gas phase and with implicit solvent models, researchers can identify the lowest energy, and thus most probable, binding configurations. nih.gov These computational results are essential for understanding the selectivity observed in experiments, such as the preference for the furanose form of sugars. cdnsciencepub.comnih.gov The insights gained from modeling binding affinities guide the development of boronic acid-based sensors with enhanced selectivity and sensitivity for specific carbohydrates. nih.gov

Analytical Techniques for Quantitation

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) stands as a premier analytical technique for the quantification of trace levels of this compound. This method is particularly crucial in pharmaceutical development and manufacturing, where boronic acids may persist as residual impurities from synthetic processes like the Suzuki-Miyaura coupling reaction. scirp.org Regulatory guidelines often necessitate the control of such impurities, sometimes to parts-per-million (ppm) levels, demanding highly sensitive and selective analytical methods. acs.orgresearchgate.net

LC-MS/MS, especially when operated in Multiple Reaction Monitoring (MRM) mode with a triple quadrupole mass spectrometer, provides exceptional selectivity and sensitivity for quantifying underivatized boronic acids. scirp.org This approach avoids the often time-consuming and complex step of chemical derivatization, which might otherwise be used to enhance analytical sensitivity. researchgate.netscirp.org

Successful trace analysis of arylboronic acids, including this compound, has been achieved using electrospray ionization (ESI) in negative mode. scirp.org This ionization technique is effective for generating ions from the boronic acid molecules for subsequent mass analysis. The method's validation according to ICH guidelines typically demonstrates excellent linearity over a concentration range from as low as 0.05 ppm to 5 ppm, with correlation coefficients greater than 0.99. scirp.org

Chromatographic separation is a critical component of the LC-MS method. Reversed-phase columns, such as C18 phases, are commonly employed to separate the target analyte from the sample matrix. scirp.orgsciex.com Gradient elution programs, utilizing mobile phases such as acetonitrile (B52724) and water (often with a modifier like ammonia (B1221849) or formic acid), are optimized to achieve sharp peak shapes and efficient separation. scirp.orgscirp.orgimtaktusa.com The high sensitivity of modern LC-MS/MS systems allows for the detection and quantification of phenylboronic acid compounds at picogram per milliliter (pg/mL) levels, which is essential for ensuring product purity and safety. sciex.com

Table 1: Illustrative LC-MS/MS Chromatographic Conditions for Arylboronic Acid Analysis This table presents typical parameters and is not from a single, specific analysis of this compound.

| Parameter | Condition | Source |

| LC Column | Agilent Poroshell HPH C18 (150 x 4.6 mm, 2.7 µm) | scirp.org |

| Mobile Phase A | 0.1% Ammonia in Water | scirp.org |

| Mobile Phase B | 100% Acetonitrile | scirp.org |

| Flow Rate | 0.25 mL/min | scirp.org |

| Column Temp. | 40°C | scirp.org |

| Injection Vol. | 5 µL | imtaktusa.com |

| Run Time | ~14 minutes (Gradient Elution) | scirp.org |

Table 2: Example Mass Spectrometry Parameters for Arylboronic Acid Analysis This table presents typical parameters and is not from a single, specific analysis of this compound.

| Parameter | Setting | Source |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer | scirp.org |

| Ion Source | Electrospray Ionization (ESI) | scirp.org |

| Polarity | Negative | scirp.org |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | scirp.orgsciex.com |

| LLOQ | 2-10 pg/mL (for similar compounds) | sciex.com |

| Linearity Range | 0.05 ppm to 5 ppm | scirp.org |

Conclusion

2-Fluoro-5-methoxyphenylboronic acid is a testament to the power and versatility of arylboronic acids in modern chemical research. Its unique combination of substituents provides a valuable tool for the construction of complex molecular architectures with applications spanning from drug discovery to materials science. As the demand for novel and sophisticated organic molecules continues to grow, the importance of key building blocks like this compound is certain to increase, paving the way for future innovations in chemistry and beyond.

Future Directions and Emerging Research Avenues

Innovations in Synthetic Methodologies for Related Organoboron Compounds

The synthesis of organoboron compounds is moving beyond traditional methods, such as the reaction of organometallic reagents with borate (B1201080) esters, towards more sophisticated and sustainable approaches. nih.govnih.gov These innovations aim to improve efficiency, functional group tolerance, and environmental friendliness.

One of the most significant recent advancements is the development of transition-metal-free borylation reactions. mdpi.com These methods often utilize simple Lewis bases to activate diboron (B99234) reagents, creating nucleophilic boryl species that can react with unsaturated compounds. mdpi.com This approach avoids the cost and potential toxicity associated with transition metal catalysts. Another burgeoning area is photoinduced borylation, which uses light to generate reactive intermediates from precursors like haloarenes, expanding the substrate scope under mild conditions. nih.govacs.org

Late-stage functionalization through C-H bond activation is also a major focus, allowing for the direct introduction of a boryl group into a complex molecule without pre-functionalization, a highly atom-economical strategy. nih.govresearchgate.net These modern methods represent a paradigm shift, enabling the synthesis of complex boronic acids that were previously difficult to access.

| Methodology | Description | Advantages | References |

|---|---|---|---|

| Traditional (Grignard/Organolithium) | Reaction of organometallic reagents with trialkyl borates. | Well-established and widely used. | researchgate.netmdpi.com |

| Miyaura Borylation | Palladium-catalyzed cross-coupling of aryl halides with diboron reagents. | High functional group tolerance, mild conditions. | nih.govmdpi.com |

| Transition-Metal-Free Borylation | Lewis base-catalyzed activation of diboron reagents for reaction with unsaturated substrates. | Avoids transition metals, environmentally sustainable. | mdpi.com |

| Photoinduced Borylation | Uses light to initiate the borylation of substrates like aryl halides. | Mild reaction conditions, broad substrate scope. | nih.govacs.org |

| C-H Activation Borylation | Direct catalytic conversion of a C-H bond to a C-B bond. | High atom economy, suitable for late-stage functionalization. | nih.govresearchgate.net |

Expansion of Applications in Interdisciplinary Fields

The unique electronic properties of boron are being exploited in an expanding array of interdisciplinary fields, particularly in materials science and medicinal chemistry. researchgate.netnumberanalytics.com The remnant electrophilicity and ability to interact with diols make boronic acids ideal candidates for developing novel chemosensors. researchgate.net These sensors are being designed for the detection and imaging of glucose and other biologically important carbohydrates. researchgate.net

In materials science, organoboron compounds are integral to the development of π-conjugated systems with interesting optical properties, such as high fluorescence quantum yields. researchgate.netrsc.org These properties are being harnessed for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. The design of the chemical bonds and the space around the boron atom allows for fine-tuning of the electronic and emission properties of these materials. rsc.org

The role of boronic acids in drug discovery has grown substantially, with several FDA-approved drugs containing this moiety. nih.govnih.gov Their ability to form reversible covalent bonds with serine proteases has made them effective enzyme inhibitors. nih.gov Research is ongoing to develop new boronic acid-based therapeutics for a range of diseases, including cancer and antibiotic-resistant bacterial infections. nih.govresearchgate.net

Advancements in Computational Prediction and Design of Boronic Acid Derivatives

Computational chemistry is becoming an indispensable tool for accelerating the discovery and design of new boronic acid derivatives with tailored properties. themoonlight.io Techniques like Density Functional Theory (DFT) are used to calculate and predict key parameters such as Fluoride (B91410) Ion Affinity (FIA), which serves as a metric for Lewis acidity. themoonlight.io

Machine learning (ML) is emerging as a powerful strategy to navigate the vast chemical space of potential boronic acid derivatives. researchgate.netoup.com By training ML models on data from DFT calculations, researchers can rapidly screen immense libraries of compounds to identify candidates with desired characteristics. researchgate.netoup.com This approach has been successfully applied to design scavengers that selectively bind to target sugars and to predict the Lewis acidity of complex boron compounds. themoonlight.ioresearchgate.net These in silico methods not only predict molecular properties but also provide insights into structure-activity relationships, offering guidelines for the rational design of new molecules for specific applications, from catalysis to medicinal chemistry. themoonlight.ioacs.org

| Computational Method | Application | Key Findings/Goals | References |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculation of molecular properties. | Predicts Lewis acidity (e.g., FIA), binding energies, and reaction mechanisms. | researchgate.netthemoonlight.io |

| Machine Learning (ML) / AI | High-throughput screening and design. | Identifies optimal molecules from large datasets for specific tasks like sugar scavenging or catalysis. | researchgate.netoup.comresearchgate.net |

| QSAR (Quantitative Structure-Activity Relationship) | Predicting biological activity. | Identifies crucial molecular descriptors for effective inhibition of biological targets like enzymes. | biorxiv.org |

| Molecular Docking & Dynamics | Simulating ligand-protein interactions. | Investigates binding modes and affinities of boronic acid-based inhibitors with target proteins. | nih.gov |

Exploration of Catalytic Applications of Arylboronic Acids

A particularly exciting and rapidly developing area of research is the use of arylboronic acids themselves as catalysts. eurobooks.sknih.gov Exploiting the Lewis acidity of the boron center, these compounds can activate substrates and promote a variety of organic transformations, often under mild and environmentally benign conditions. nih.govnih.gov

Arylboronic acids have proven to be effective catalysts for dehydrative reactions, such as the formation of amides from carboxylic acids and amines, and ethers from alcohols. rsc.orgacs.org The removal of water is often crucial for these transformations. rsc.org Electron-deficient arylboronic acids, such as pentafluorophenylboronic acid, are particularly effective in these roles. nih.govacs.org Furthermore, they can catalyze C-C bond forming reactions, including the C-alkylation and allylation of various nucleophiles using alcohols as electrophiles, releasing only water as a byproduct. nih.govresearchgate.net Theoretical calculations have been instrumental in elucidating the mechanisms of these catalytic processes, often pointing to the formation of key intermediates like acyloxyboronic acids in amidation reactions. rsc.org This catalytic versatility positions arylboronic acids as attractive, low-toxicity alternatives to traditional metal-based catalysts for a range of synthetic applications. researchgate.net

常见问题

Q. What are the standard synthetic routes for 2-Fluoro-5-methoxyphenylboronic acid, and how can intermediates be optimized?

The compound is typically synthesized via electrophilic borylation or cross-coupling reactions. Key intermediates include halogenated precursors (e.g., 5-methoxy-2-fluorobromobenzene), which undergo Miyaura borylation using bis(pinacolato)diboron and palladium catalysts. Optimization involves controlling reaction temperature (60–80°C) and catalyst loading (e.g., Pd(dppf)Cl₂ at 2–5 mol%) to minimize side products . Purity is enhanced via recrystallization in ethanol/water mixtures or silica gel chromatography .

Q. How should researchers validate the purity of this compound post-synthesis?

Analytical techniques include:

- ¹H/¹³C NMR : Confirm structural integrity by verifying peaks for fluorine-adjacent protons (δ 6.8–7.2 ppm) and methoxy groups (δ 3.8 ppm) .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients to achieve >97% purity thresholds .

- Melting Point Analysis : Compare observed values (e.g., 194–196°C) to literature data .

Q. What storage conditions preserve the stability of this compound?

Store in airtight containers under inert gas (N₂/Ar) at 0–6°C to prevent hydrolysis and oxidation. Prolonged exposure to moisture or light degrades boronic acids into boroxines, reducing reactivity .

Advanced Research Questions

Q. How does the fluorine substituent influence reactivity in Suzuki-Miyaura cross-couplings?

The electron-withdrawing fluorine group enhances electrophilicity at the boron center, accelerating transmetallation. However, steric hindrance from the methoxy group may reduce coupling efficiency with bulky aryl halides. Use Pd(OAc)₂ with SPhos ligands to improve yields (70–85%) in THF/water systems .

Q. How can researchers resolve contradictions in catalytic efficiency when using this compound?

Discrepancies often arise from solvent polarity, base selection, or competing protodeboronation. For example:

- Base Optimization : K₂CO₃ in dioxane/water (3:1) minimizes side reactions vs. stronger bases like NaOH .

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may increase protodeboronation at >80°C .

Q. What strategies mitigate isomer formation during synthesis?

Isomers (e.g., 3-fluoro-5-methoxy derivatives) form via electrophilic aromatic substitution side reactions. Mitigation strategies include:

- Directed ortho-Metalation : Use LDA to regioselectively deprotonate the methoxy-substituted position before borylation .

- Low-Temperature Conditions : Maintain reactions at –20°C to suppress kinetic isomerization .

Methodological Notes

- Cross-Referencing Data : Compare NMR shifts and HPLC retention times with structurally similar compounds (e.g., 4-Fluoro-3-methoxyphenylboronic acid, CAS 854778-31-7) to validate analytical results .

- Safety Protocols : Use PPE (nitrile gloves, goggles) and work in fume hoods due to skin/eye irritation risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。